molecular formula 383.4960 B611079 Suvn-D4010 CAS No. 1428862-32-1

Suvn-D4010

Cat. No. B611079
M. Wt: 0.0
InChI Key: DWTFBJGTRBMHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SUVN-D4010 is a potent, selective, brain penetrant and orally active 5-HT4 receptor partial agonist for the treatment of cognitive dysfunction associated with Alzheimer’s disease and other dementias. Suven submitted Investigational New Drug Application (IND) to US FDA to conduct Phase-1 clinical trial for Cognition in Alzheimer’s Disease. SUVN-D4010 may be potentially useful for treating Alzheimer’s disease, cognitive disorders, Attention deficit hyperactivity disorder, Parkinson’s and schizophrenia

Scientific Research Applications

1. Potential Treatment for Cognitive Disorders

SUVN-D4010 is being investigated as a potential treatment for cognitive disorders, including Alzheimer's disease. It acts as a 5-HT4 partial agonist, which suggests its potential in modulating cognitive functions. Studies indicate that SUVN-D4010 may help in reversing memory deficits and improving cognitive abilities in neurodegenerative conditions (Medapati et al., 2021).

2. Impact on Memory and Neurological Health

SUVN-D4010 has shown promise in experimental studies for its role in memory improvement and neurological health. The drug's action on the serotonin 5-HT4 receptors is linked to its beneficial effects on cognitive functions, making it a potential candidate for treating conditions like Alzheimer's disease (Muddana et al., 2012).

3. Pharmacokinetics and Tolerability in Human Subjects

Clinical studies have been conducted to evaluate the safety, tolerability, and pharmacokinetics of SUVN-D4010 in human subjects. These studies are crucial for determining the appropriate dosing and understanding the drug's behavior in the human body. They contribute significantly to the drug development process by ensuring safety and efficacy (Nirogi et al., 2021).

4. Role in Modulating Cholinergic Neurotransmission

SUVN-D4010 has been studied for its effects on cholinergic neurotransmission, which is crucial in memory and cognitive processes. Its potential to modulate this pathway indicates its usefulness in cognitive disorders associated with cholinergic dysfunction (Muddana et al., 2015).

properties

CAS RN

1428862-32-1

Product Name

Suvn-D4010

Molecular Formula

383.4960

Molecular Weight

0.0

IUPAC Name

2-(1-isopropyl-1H-indazol-3-yl)-5-(1-(3-methoxypropyl)piperidin-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C21H29N5O2/c1-15(2)26-18-8-5-4-7-17(18)19(24-26)21-23-22-20(28-21)16-9-12-25(13-10-16)11-6-14-27-3/h4-5,7-8,15-16H,6,9-14H2,1-3H3

InChI Key

DWTFBJGTRBMHPG-UHFFFAOYSA-N

SMILES

COCCCN1CCC(C2=NN=C(C3=NN(C(C)C)C4=C3C=CC=C4)O2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SUVN-D4010;  SUVN-D 4010;  SUVN D4010;  SUVN-1004028;  SUVN-D-1208045;  SUVN-D1003019;  SUVN-D1104010;  SUVN-D1108121.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of 1-isopropyl-1H-indazole-3-carboxylic acid hydrazide (15.0 grams, 68.8 mmol) and 1-(3-Methoxy propyl)-piperidine-4-carboxylic acid hydrochloride (20.9 grams, 88.2 mmol, obtained in preparation 7) cooled at 0° C. was added phosphoryl chloride (130 mL). The reaction temperature was gradually raised to 100° C. and stirred was 2 hours. Upon completion of the reaction, it was cooled to 0° C. and triturated with hexanes (3×250 mL). The crude product was basified with aqueous sodium hydroxide solution and extracted with 5% methanol in dichloromethane. The combined organic layer was dried over anhydrous sodium sulphate and the solvent was removed under reduced pressure. The crude product was purified by silica gel column chromatography to obtain 1-isopropyl-3-{5-[1-(3-methoxy propyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole (15.78 grams)
Name
1-isopropyl-1H-indazole-3-carboxylic acid hydrazide
Quantity
15 g
Type
reactant
Reaction Step One
Name
1-(3-Methoxy propyl)-piperidine-4-carboxylic acid hydrochloride
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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